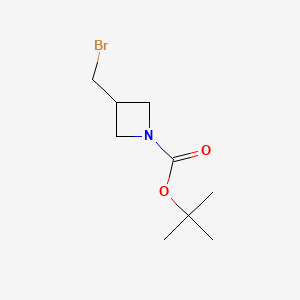

Tert-butyl 3-(bromomethyl)azetidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 3-(bromomethyl)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16BrNO2/c1-9(2,3)13-8(12)11-5-7(4-10)6-11/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUKCUGDJEPVLPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20693599 | |

| Record name | tert-Butyl 3-(bromomethyl)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

253176-93-1 | |

| Record name | tert-Butyl 3-(bromomethyl)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Boc-3-(bromomethyl)azetidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: Tert-butyl 3-(bromomethyl)azetidine-1-carboxylate

CAS Number: 253176-93-1

A Core Building Block for Advanced Drug Discovery

This technical guide provides a comprehensive overview of tert-butyl 3-(bromomethyl)azetidine-1-carboxylate, a key building block for researchers and scientists in the field of drug development. Its unique structural features make it an invaluable component in the synthesis of complex molecules, most notably as a linker in Proteolysis Targeting Chimeras (PROTACs).

Physicochemical and Safety Data

Quantitative data for this compound is summarized in the table below, providing a clear reference for its physical and chemical properties.

| Property | Value | Reference |

| CAS Number | 253176-93-1 | [1][2][3] |

| Molecular Formula | C₉H₁₆BrNO₂ | [2] |

| Molecular Weight | 250.13 g/mol | |

| Appearance | White to light yellow powder or solid | [3] |

| Melting Point | 38-40 °C | [4] |

| Boiling Point | 281.2 ± 13.0 °C (Predicted) | [4] |

| Density | 1.363 ± 0.06 g/cm³ (Predicted) | [4] |

| Solubility | Sparingly soluble in water (0.83 g/L at 25°C). Soluble in DMSO and Methanol. | [4] |

| Purity | >98.0% (GC) | [3] |

Synonyms: 1-Boc-3-(bromomethyl)azetidine, N-(tert-Butoxycarbonyl)-3-bromomethylazetidine, tert-Butyl 3-(bromomethyl)-1-azetidinecarboxylate.[3][4]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent use are provided below.

Synthesis of the Precursor: tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate

The precursor alcohol can be synthesized from 1-benzylazetidin-3-ol.

Materials:

-

1-benzylazetidin-3-ol

-

5% Palladium on carbon (Pd/C)

-

Tetrahydrofuran (THF)

-

Hydrogen (H₂) gas

Procedure:

-

To a solution of 1-benzylazetidin-3-ol (35.0 g, 214.4 mmol) in THF (350 mL), add 5% Pd/C (1.75 g).

-

Stir the reaction mixture at room temperature under a hydrogen atmosphere for 20 hours.

-

Upon completion of the reaction, filter the mixture through a suction filter.

-

Remove the solvent from the filtrate under vacuum to yield the crude product, which can be further purified if necessary.[5]

Synthesis of this compound

The conversion of the precursor alcohol to the target bromo-compound can be achieved via an Appel reaction.

Materials:

-

tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate

-

Carbon tetrabromide (CBr₄)

-

Triphenylphosphine (PPh₃)

-

Dichloromethane (DCM)

Procedure:

-

In a round-bottom flask, dissolve tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (1.0 eq) and carbon tetrabromide (1.2 eq) in anhydrous dichloromethane.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of triphenylphosphine (1.5 eq) in dichloromethane to the cooled mixture.

-

Allow the reaction mixture to stir at room temperature for 1 hour.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to afford the final product.[6]

Application in PROTAC Synthesis: N-Alkylation of an Amine-Functionalized Ligand

This protocol describes a general procedure for the reaction of this compound with an amine-containing molecule, a key step in PROTAC synthesis.

Materials:

-

This compound

-

Amine-functionalized ligand (e.g., for an E3 ligase or target protein)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

Dissolve the amine-functionalized ligand (1.0 eq) in anhydrous DMF.

-

Add this compound (1.2 eq) and DIPEA (3.0 eq) to the solution.

-

Stir the reaction mixture at room temperature overnight under a nitrogen atmosphere.

-

Monitor the reaction progress by liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative HPLC to yield the desired conjugate.[7]

Visualized Workflow and Pathways

The following diagrams illustrate the synthetic pathway and the general mechanism of action for PROTACs synthesized using this key building block.

Caption: Synthetic pathway and application of this compound.

Caption: General mechanism of PROTAC-mediated protein degradation.[8][9]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. This compound | 253176-93-1 | TCI AMERICA [tcichemicals.com]

- 4. 1-Boc-3-(bromomethyl)azetidine | 253176-93-1 [chemicalbook.com]

- 5. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Appel Reaction [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

- 8. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

1-Boc-3-(bromomethyl)azetidine physical properties

An In-Depth Technical Guide to the Physical Properties of 1-Boc-3-(bromomethyl)azetidine

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of building blocks is paramount for successful molecular design and synthesis. This guide provides a detailed overview of the physical characteristics of 1-Boc-3-(bromomethyl)azetidine, a key intermediate in pharmaceutical chemistry.[1][2][3]

Physicochemical Data Summary

The following table summarizes the key physical and chemical properties of 1-Boc-3-(bromomethyl)azetidine. This data is essential for its handling, storage, and application in synthetic protocols.

| Property | Value | Source |

| Molecular Formula | C₉H₁₆BrNO₂ | [1][2][] |

| Molecular Weight | 250.13 g/mol | [1][2][] |

| Appearance | Off-white to pale yellow solid or liquid | [1][][5] |

| Melting Point | 38-40 °C | [1][5] |

| Boiling Point | 281.2 ± 13.0 °C (Predicted) | [1][5] |

| Density | 1.363 ± 0.06 g/cm³ (Predicted) | [5] |

| Water Solubility | 0.83 g/L at 25 °C (Sparingly soluble) | [3][][5][6] |

| Solubility | Slightly soluble in DMSO and Methanol | [5][6] |

| pKa | -2.33 ± 0.40 (Predicted) | [1][5] |

| Storage | Under inert gas (Nitrogen or Argon) at 2-8 °C | [5] |

Experimental Protocols

While the provided data is sourced from chemical suppliers and some values are predicted, the determination of these physical properties would typically follow standardized experimental protocols.

1. Melting Point Determination: The melting point is determined using a calibrated melting point apparatus. A small, dry sample of 1-Boc-3-(bromomethyl)azetidine is packed into a capillary tube and placed in the apparatus. The temperature is slowly increased, and the range from which the substance first begins to melt to when it becomes completely liquid is recorded.

2. Boiling Point Determination: The boiling point of a liquid is determined by distillation. The compound is heated in a distillation flask, and the temperature at which the vapor pressure of the liquid equals the pressure surrounding the liquid and the liquid turns into a vapor is recorded as the boiling point. For small quantities, a micro boiling point apparatus can be used.

3. Density Measurement: The density of a solid can be determined by gas pycnometry, which measures the volume of the solid by measuring the pressure change of a known volume of gas. For a liquid, a pycnometer or a hydrometer can be used to determine its density relative to a reference substance, typically water.

4. Solubility Testing: To determine solubility, a known amount of 1-Boc-3-(bromomethyl)azetidine is added to a known volume of a solvent (e.g., water, DMSO, methanol) at a specific temperature. The mixture is agitated until saturation is reached. The concentration of the dissolved solute is then measured, often by techniques like UV-Vis spectroscopy or by evaporating the solvent and weighing the residue.

Compound Information and Application Workflow

The following diagram illustrates the key attributes and the typical workflow involving 1-Boc-3-(bromomethyl)azetidine in a research and development context.

Caption: Logical workflow for 1-Boc-3-(bromomethyl)azetidine from properties to application.

References

- 1. 1-Boc-3-(bromomethyl)azetidine - Protheragen [protheragen.ai]

- 2. 1-Boc-3-(bromomethyl)azetidine | 253176-93-1 [chemicalbook.com]

- 3. 1-Boc-3-(bromomethyl)azetidine, 95% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. 1-Boc-3-(bromomethyl)azetidine CAS#: 253176-93-1 [m.chemicalbook.com]

- 6. 1-BOC-3-(溴甲基)氮杂环丁烷 | 253176-93-1 [m.chemicalbook.com]

The Versatility of a Strained Ring: An In-depth Technical Guide to the Reactivity of Tert-butyl 3-(bromomethyl)azetidine-1-carboxylate with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 3-(bromomethyl)azetidine-1-carboxylate, a key building block in medicinal chemistry, offers a unique combination of a strained four-membered azetidine ring and a reactive primary bromide. This structure provides a versatile platform for the synthesis of a wide array of 3-substituted azetidine derivatives, which are increasingly incorporated into drug candidates to enhance properties such as potency, selectivity, and metabolic stability. The inherent ring strain of the azetidine core, coupled with the electrophilic nature of the bromomethyl group, dictates its reactivity, primarily through nucleophilic substitution reactions. This technical guide provides a comprehensive overview of the reactivity of this compound with various nucleophiles, supported by quantitative data, detailed experimental protocols, and mechanistic insights.

Reactivity Profile: A Nucleophilic Substitution Hub

The primary mode of reaction for this compound involves the displacement of the bromide ion by a nucleophile. This SN2 reaction is facilitated by the primary nature of the carbon bearing the bromine atom, which is readily accessible to incoming nucleophiles. The tert-butoxycarbonyl (Boc) protecting group on the azetidine nitrogen ensures the stability of the ring during these transformations and can be readily removed under acidic conditions to allow for further functionalization.

A variety of nucleophiles, including amines, thiols, azide, and phenoxides, have been successfully employed to generate a diverse library of 3-substituted azetidines. The choice of solvent, base, and reaction temperature plays a crucial role in optimizing reaction times and yields.

Quantitative Data Summary

The following tables summarize the reaction of this compound with various classes of nucleophiles, providing key quantitative data for easy comparison.

Table 1: Reaction with Amine Nucleophiles

| Nucleophile | Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Aniline | Aniline | K₂CO₃ | Acetonitrile | 80 | 12 | High |

| 4-Fluoroaniline | 4-Fluoroaniline | K₂CO₃ | Acetonitrile | 80 | 12 | High |

| Morpholine | Morpholine | K₂CO₃ | Acetonitrile | 80 | 12 | Good |

Table 2: Reaction with Thiol Nucleophiles

| Nucleophile | Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 4-Methoxythiophenol | 4-Methoxythiophenol | K₂CO₃ | Acetonitrile | 60 | 4 | >95 |

Table 3: Reaction with Other Nucleophiles

| Nucleophile | Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Azide | Sodium Azide (NaN₃) | - | DMF | 60 | 4 | High |

| Phenol | Phenol | Cs₂CO₃ | DMF | 80 | 12 | Moderate |

Experimental Protocols

Detailed methodologies for key reactions are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and substrate scope.

General Procedure for the Reaction with Amine Nucleophiles (e.g., Substituted Anilines)

To a solution of this compound (1.0 mmol) in acetonitrile (10 mL) are added the substituted aniline (1.2 mmol) and potassium carbonate (2.0 mmol). The reaction mixture is stirred at 80°C for 12 hours. Upon completion, the reaction is cooled to room temperature. For purification, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel.

General Procedure for the Reaction with Thiol Nucleophiles (e.g., 4-Methoxythiophenol)

To a solution of this compound (1.0 mmol) in acetonitrile (10 mL) are added 4-methoxythiophenol (1.2 mmol) and potassium carbonate (2.0 mmol). The reaction mixture is stirred at 60°C for 4 hours. After cooling to room temperature, the solvent is evaporated. The residue is taken up in ethyl acetate and washed with water and brine. The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the desired product, which can be further purified by chromatography if necessary.

Procedure for the Reaction with Sodium Azide

To a solution of this compound (1.0 mmol) in DMF (5 mL) is added sodium azide (1.5 mmol). The reaction mixture is stirred at 60°C for 4 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed extensively with water to remove DMF. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield tert-butyl 3-(azidomethyl)azetidine-1-carboxylate.

Mandatory Visualizations

To illustrate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

Technical Guide: Tert-butyl 3-(bromomethyl)azetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 3-(bromomethyl)azetidine-1-carboxylate, a key building block in medicinal chemistry, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).

Chemical Identity and Synonyms

This compound is a functionalized azetidine derivative. Its synonyms include:

-

3-Bromomethyl-azetidine-1-carboxylic acid tert-butyl ester[3]

-

1-BOC-3-BROMOMETHYLAZETID[3]

-

ert-Butyl 3-(bromomethyl)azetidine-1-carboxylate[3]

CAS Number: 253176-93-1[1]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₆BrNO₂ | [1] |

| Molecular Weight | 250.13 g/mol | [4] |

| Melting Point | 38-40 °C | [3] |

| Boiling Point (Predicted) | 281.2 ± 13.0 °C | [3] |

| Density (Predicted) | 1.363 ± 0.06 g/cm³ | [3] |

| Purity | >98.0% (GC) | [2] |

| Appearance | White to Light yellow powder to crystal | [5] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [3] |

| Water Solubility | Sparingly soluble in water at 25°C, 0.83 g/L | [3] |

Role in PROTAC Development

This compound is a valuable linker moiety used in the synthesis of PROTACs.[1][6][7][8][9] PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The azetidine ring provides a rigid and desirable vector for connecting the target protein ligand and the E3 ligase ligand.

Experimental Protocols: Synthesis of a Key Precursor

Synthesis of tert-butyl 3-oxoazetidine-1-carboxylate

This procedure outlines the oxidation of tert-butyl 3-hydroxyazetidine-1-carboxylate to tert-butyl 3-oxoazetidine-1-carboxylate.

Materials:

-

tert-butyl 3-hydroxyazetidine-1-carboxylate (V-4)

-

Dichloromethane (CH₂Cl₂)

-

9.1% potassium bromide (KBr) aqueous solution

-

TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxy)

-

Potassium bicarbonate (KHCO₃)

-

Sodium hypochlorite (NaClO) 12% aqueous solution

-

15% sodium thiosulfate (Na₂S₂O₃) aqueous solution

-

Ethyl acetate

Procedure:

-

Dissolve 10.0 g (57.7 mmol) of tert-butyl 3-hydroxyazetidine-1-carboxylate in 200 mL of CH₂Cl₂.

-

To this solution, slowly add 15.1 g of a 9.1% potassium bromide aqueous solution and 0.18 g (1.15 mmol) of TEMPO at a temperature between -15 to 5 °C.

-

Prepare a mixture of 104 g of KHCO₃ and 86 g of 12% NaClO aqueous solution in 389 mL of water. Add this mixture to the reaction and stir for 30 minutes.

-

After the reaction is complete, quench it with 100 mL of a 15% sodium thiosulfate aqueous solution.

-

Extract the product with ethyl acetate and wash the organic layer with water.

-

Remove the solvent under vacuum to yield tert-butyl 3-oxoazetidine-1-carboxylate.

Diagrams

Synthesis of tert-butyl 3-oxoazetidine-1-carboxylate

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. This compound | 253176-93-1 | TCI AMERICA [tcichemicals.com]

- 3. 1-Boc-3-(bromomethyl)azetidine | 253176-93-1 [chemicalbook.com]

- 4. tert-Butyl 3-(bromomethyl)-1-azetidinecarboxylate | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | 253176-93-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

The Azetidine Moiety: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The four-membered nitrogen-containing heterocycle, azetidine, has emerged as a privileged scaffold in medicinal chemistry. Its unique conformational rigidity, bridging the gap between the strained aziridine and the more flexible pyrrolidine, offers medicinal chemists precise control over the spatial orientation of substituents. This structural feature can significantly enhance binding affinity to biological targets by minimizing the entropic penalty upon binding.[1][2] Historically, the synthesis of this strained ring system posed considerable challenges, limiting its widespread application. However, recent advancements in synthetic methodologies have made a diverse array of functionalized azetidines more accessible, unlocking their vast potential in drug discovery.[3][4] Consequently, the azetidine motif is now a key component of several approved drugs and numerous clinical candidates across a spectrum of therapeutic areas, including oncology, central nervous system (CNS) disorders, and inflammatory diseases.[1][5]

Strategic Value in Drug Design

The incorporation of an azetidine ring into a drug candidate can impart several advantageous properties:

-

Conformational Constraint: The puckered nature of the azetidine ring restricts the conformational freedom of appended functional groups. This pre-organization of pharmacophoric elements into a bioactive conformation can lead to increased potency and selectivity for the intended biological target.[1][2]

-

Improved Physicochemical Properties: As a small, polar heterocycle, the introduction of an azetidine moiety can enhance aqueous solubility and reduce lipophilicity compared to larger carbocyclic or heterocyclic analogues. This is particularly beneficial for the development of CNS-penetrant drugs, where controlled lipophilicity is crucial.[1]

-

Metabolic Stability: The azetidine ring is often more resistant to metabolic degradation, particularly N-dealkylation, compared to larger saturated amines like piperidine. This can lead to an improved pharmacokinetic profile with a longer half-life and increased drug exposure.[6]

-

Novel Chemical Space and Exit Vectors: Azetidines provide unique three-dimensional exit vectors for substituents, allowing for the exploration of novel chemical space and the optimization of interactions with the target protein.[7]

-

Bioisosterism: The azetidine ring can serve as a bioisostere for other cyclic and acyclic functionalities, offering a strategy to modulate a compound's properties while maintaining or improving its biological activity.[7][8]

Azetidine-Containing Drugs: Mechanisms and Pathways

Several marketed drugs feature the azetidine scaffold, highlighting its therapeutic impact.

Cobimetinib: An Inhibitor of the MAPK/ERK Pathway

Cobimetinib is a potent and selective inhibitor of MEK1 and MEK2, key kinases in the MAPK/ERK signaling pathway.[9] This pathway is frequently dysregulated in various cancers, particularly in melanomas with BRAF mutations.[9] Cobimetinib binds to an allosteric site on MEK, preventing the phosphorylation and activation of its downstream target, ERK. This blockade of ERK signaling inhibits tumor cell proliferation and induces apoptosis.

Azelnidipine: A Calcium Channel Blocker

Azelnidipine is a dihydropyridine calcium channel blocker used for the treatment of hypertension.[1] It selectively inhibits L-type calcium channels in vascular smooth muscle cells. By blocking the influx of calcium ions, azelnidipine leads to vasodilation, a reduction in peripheral vascular resistance, and consequently, a lowering of blood pressure.[1][10]

Azetidine-Based STAT3 Inhibitors

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in a variety of human cancers, promoting cell proliferation and survival.[11] Novel azetidine-based compounds have been developed as potent and selective inhibitors of STAT3.[3][4] These inhibitors can act by irreversibly binding to cysteine residues on STAT3, preventing its dimerization, nuclear translocation, and DNA binding, thereby inhibiting the transcription of downstream target genes.[3][12]

Quantitative Data Summary

The following tables summarize key quantitative data for representative azetidine-containing compounds.

Table 1: In Vitro Potency of Azetidine-Based STAT3 Inhibitors [11]

| Compound | Target | IC50 (µM) | Selectivity |

| Azetidine-Based H182 | STAT3 | 0.38 - 0.98 | Highly selective for STAT3 over STAT1 and STAT5 (IC50 > 15.8 µM) |

| Stattic | STAT3 | 5.1 | - |

| S3I-201 | STAT3 | 86 | - |

Table 2: In Vitro Antiproliferative Activity of Azetidine-Thiourea Hybrids [13]

| Compound | Cell Line | EC50 (µM) |

| 1B | A431 | 0.77 |

| 786-O | 0.73 | |

| 3B | PC3 | 0.25 |

| U251 | 0.6 | |

| A431 | 0.03 | |

| 786-O | 0.03 | |

| Doxorubicin | PC3 | >10 |

| A431 | 0.43 | |

| 786-O | 0.65 |

Table 3: Antimicrobial Activity of Azetidine Derivatives (Zone of Inhibition in mm) [14][15]

| Compound | Concentration (mg/mL) | Staphylococcus aureus | Escherichia coli |

| M7 | 0.01 | 22 | 25 |

| M8 | 0.01 | 20 | 25 |

| Ampicillin | 0.01 | 30 | 27 |

Detailed Experimental Protocols

Synthesis of 3-Aryl-Azetidine Derivatives[16]

This protocol describes a general method for the synthesis of 3-aryl-azetidines.

Materials:

-

Substituted sulfonyl chloride

-

Hydrazine hydrate

-

Appropriate ketone

-

Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Brine

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

Synthesis of Sulfonylhydrazide:

-

Dissolve the sulfonyl chloride (1.0 equiv) in THF (0.2 M).

-

Cool the solution to 0 °C.

-

Add hydrazine hydrate (2.5 equiv) dropwise.

-

Stir the reaction mixture at 0 °C until completion (monitored by TLC).

-

Dilute the mixture with EtOAc and wash with brine.

-

Dry the organic layer over Na₂SO₄ and concentrate in vacuo to yield the sulfonylhydrazide.

-

-

Synthesis of Sulfonylhydrazone:

-

Dissolve the sulfonylhydrazide (1.0 equiv) in MeOH (0.5 M).

-

Add the corresponding ketone (1.0 equiv).

-

Stir the reaction mixture at room temperature until completion (monitored by TLC).

-

The resulting sulfonylhydrazone is typically used in the next step without further purification.

-

-

Cyclization to 3-Aryl-Azetidine:

-

The specific conditions for the cyclization step can vary depending on the substrate but often involve a base and heat.

-

In Vitro Antiproliferative MTT Assay[3][17][18]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Azetidine test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well flat-bottom sterile culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed 100 µL of cell suspension (typically 1,000-100,000 cells/well) into each well of a 96-well plate.

-

Include wells with medium only as a blank control.

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

-

Cell Treatment:

-

Prepare serial dilutions of the azetidine compound in complete cell culture medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions.

-

Include a vehicle control (e.g., DMSO at the same final concentration as in the highest compound concentration).

-

Incubate for the desired exposure time (e.g., 48 or 72 hours).

-

-

MTT Addition and Incubation:

-

After the treatment period, add 10 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

-

Agar Well Diffusion Assay for Antimicrobial Activity[14][15]

This method is used to evaluate the antimicrobial activity of a substance by measuring the zone of growth inhibition.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Nutrient agar or Mueller-Hinton agar

-

Azetidine test compound dissolved in a suitable solvent (e.g., DMSO)

-

Standard antibiotic (e.g., Ampicillin)

-

Sterile Petri plates

-

Sterile cork borer

Procedure:

-

Media Preparation and Inoculation:

-

Prepare and sterilize the agar medium and pour it into sterile Petri plates.

-

Allow the agar to solidify.

-

Inoculate the agar surface uniformly with the test microorganism.

-

-

Well Creation and Sample Application:

-

Create wells in the agar using a sterile cork borer.

-

Add a defined volume (e.g., 100 µL) of the dissolved azetidine compound at a specific concentration into the wells.

-

Add the solvent alone to one well as a negative control and a standard antibiotic solution to another as a positive control.

-

-

Incubation and Measurement:

-

Incubate the plates at 37°C for 18-24 hours.

-

Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

-

Conclusion

The azetidine scaffold has firmly established its place as a valuable building block in modern medicinal chemistry. Its unique structural and physicochemical properties provide a powerful tool for medicinal chemists to design and synthesize novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles. The successful application of the azetidine moiety in marketed drugs for a range of diseases underscores its therapeutic potential. Continued advancements in synthetic methodologies and a deeper understanding of the structure-activity relationships of azetidine-containing compounds will undoubtedly lead to the discovery of new and innovative medicines.

References

- 1. A high-throughput fluorescence polarization assay for discovering inhibitors targeting the DNA-binding domain of signal transducer and activator of transcription 3 (STAT3) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 3. benchchem.com [benchchem.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. hereditybio.in [hereditybio.in]

- 10. An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice | Anticancer Research [ar.iiarjournals.org]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. med.upenn.edu [med.upenn.edu]

- 14. researchgate.net [researchgate.net]

- 15. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

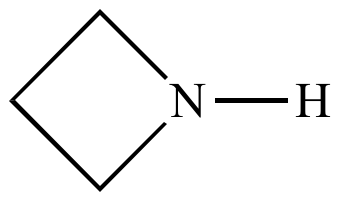

The Azetidine Scaffold: A Technical Guide to a Privileged Building Block in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The four-membered saturated nitrogen heterocycle, azetidine, has emerged as a cornerstone in modern medicinal chemistry. Its unique structural and physicochemical properties offer significant advantages in the design of novel therapeutics, transitioning it from a synthetic curiosity to a privileged building block. This technical guide provides an in-depth exploration of azetidine-containing building blocks, focusing on their synthesis, physicochemical properties, and strategic application in drug discovery.

The Azetidine Advantage: Unique Properties Driving Innovation

The utility of the azetidine scaffold in drug design is rooted in its distinct conformational rigidity and ring strain.[1] Compared to its five- and six-membered counterparts, pyrrolidine and piperidine, the azetidine ring is significantly more constrained. This rigidity can reduce the entropic penalty upon binding to a biological target, potentially leading to enhanced binding affinity.[2]

The inherent ring strain of azetidine, a consequence of its compressed bond angles, influences its reactivity and stability. While more reactive than larger saturated heterocycles, it is considerably more stable and easier to handle than the highly strained three-membered aziridine ring.[1] This balance of stability and controlled reactivity allows for its strategic incorporation and subsequent functionalization in complex molecules.

Comparative Ring Strain of Saturated Heterocycles

The ring strain energy of a cyclic molecule is a measure of its inherent instability compared to a corresponding acyclic reference compound. The table below provides a comparison of the ring strain energies for several common saturated heterocycles, highlighting the unique position of azetidine.

| Heterocycle | Ring Size | Ring Strain (kcal/mol) |

| Aziridine | 3 | ~27 |

| Azetidine | 4 | ~25.2 - 26.0 |

| Pyrrolidine | 5 | ~6 |

| Piperidine | 6 | ~0 |

| Cyclopropane | 3 | 27.5 |

| Cyclobutane | 4 | 26 |

This data is compiled from various sources and represents approximate values.

The workflow for incorporating azetidine building blocks into a drug discovery pipeline often involves several key stages, from initial design and synthesis to biological evaluation.

Physicochemical Properties of Azetidine Building Blocks

The introduction of an azetidine moiety can significantly influence the physicochemical properties of a molecule, often leading to improvements in solubility, metabolic stability, and lipophilicity (LogP). The following table summarizes key physicochemical data for a selection of representative azetidine building blocks.

| Compound | Structure | Molecular Weight ( g/mol ) | pKa | cLogP | Melting Point (°C) | Boiling Point (°C) |

| Azetidine |  | 57.09 | 11.29 | -0.29 | -70 | 61-62 |

| N-Boc-azetidin-3-one |  | 171.19 | N/A | 0.45 | 37-41 | N/A |

| Azetidine-3-carbonitrile |  | 82.10 | N/A | -0.74 | N/A | N/A |

| (R)-Azetidine-2-carboxylic acid |  | 101.10 | 1.8, 10.8 | -1.58 | N/A | N/A |

| 3-Hydroxyazetidine |  | 73.09 | 9.3 | -1.0 | N/A | N/A |

| 1-Benzyl-3-azetidinol |  | 163.22 | N/A | 1.1 | N/A | N/A |

Key Synthetic Methodologies

Recent advancements in synthetic organic chemistry have made a wide array of functionalized azetidines more accessible. Key strategies for the synthesis of azetidine-containing building blocks are outlined below, followed by detailed experimental protocols for selected transformations.

A general overview of synthetic approaches to the azetidine core can be categorized into several key strategies.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-azetidin-3-one

This protocol describes the oxidation of N-Boc-3-hydroxyazetidine to the corresponding ketone, a versatile intermediate for further functionalization.

Materials:

-

N-Boc-3-hydroxyazetidine (1.0 eq)

-

Dess-Martin periodinane (1.5 eq)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of N-Boc-3-hydroxyazetidine in DCM, add Dess-Martin periodinane portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

-

Stir vigorously for 30 minutes until the layers are clear.

-

Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to afford N-Boc-azetidin-3-one as a white solid.

Protocol 2: Synthesis of 3-Substituted Azetidines via Aza-Michael Addition

This protocol details the synthesis of a 3-substituted azetidine derivative through the aza-Michael addition of a nucleophile to an α,β-unsaturated azetidine ester.

Materials:

-

Methyl 2-(1-Boc-azetidin-3-ylidene)acetate (1.0 eq)

-

Pyrrolidine (1.0 eq)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0 eq)

-

Acetonitrile (MeCN)

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of methyl 2-(1-Boc-azetidin-3-ylidene)acetate in acetonitrile, add pyrrolidine and DBU.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

-

Upon completion, dilute the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 3-(pyrrolidin-1-yl)azetidine derivative.

Protocol 3: Synthesis of a 2-Substituted Azetidine-2-carbonitrile

This protocol outlines a method for the synthesis of a 2-substituted azetidine via α-alkylation of an N-protected azetidine-2-carbonitrile.

Materials:

-

N-((S)-1-Phenylethyl)azetidine-2-carbonitrile (1.0 eq)

-

Borane dimethyl sulfide complex (BH₃·SMe₂) (1.1 eq)

-

Lithium diisopropylamide (LDA) (1.2 eq)

-

Benzyl bromide (1.3 eq)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of N-((S)-1-phenylethyl)azetidine-2-carbonitrile in anhydrous THF at 0 °C, add borane dimethyl sulfide complex dropwise.

-

Stir the mixture at room temperature for 1 hour to form the N-borane complex.

-

Cool the solution to -78 °C and add LDA dropwise.

-

After stirring for 30 minutes at -78 °C, add benzyl bromide.

-

Allow the reaction to slowly warm to room temperature and stir for 12 hours.

-

Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the residue by flash column chromatography to afford the α-benzylated azetidine-2-carbonitrile.

Protocol 4: Synthesis of a Spirocyclic Azetidine Oxindole

This protocol describes an enantioselective synthesis of a spirocyclic azetidine oxindole via an intramolecular C-C bond-forming cyclization.[3]

Materials:

-

N-Boc-3-(2-((2-chloroacetyl)amino)phenyl)-3-diazo-indolin-2-one (1.0 eq)

-

Chiral phase-transfer catalyst (e.g., a cinchona alkaloid derivative) (0.1 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Toluene

-

Dichloromethane (DCM)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the diazo isatin derivative in a mixture of toluene and dichloromethane.

-

Add the chiral phase-transfer catalyst and potassium carbonate.

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring for the disappearance of the starting material by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the enantioenriched spirocyclic azetidine oxindole.[3]

References

Methodological & Application

Application Notes and Protocols for Alkylation using Tert-butyl 3-(bromomethyl)azetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 3-(bromomethyl)azetidine-1-carboxylate is a key building block in medicinal chemistry, particularly valued for its role as a versatile linker in the development of Proteolysis Targeting Chimeras (PROTACs). The strained four-membered azetidine ring can impart favorable physicochemical properties to drug candidates, such as improved solubility and metabolic stability. This document provides detailed protocols for the alkylation of various nucleophiles using this reagent, enabling the introduction of the N-Boc-azetidin-3-ylmethyl moiety into a wide range of molecules.

The protocols outlined below cover N-, O-, S-, and C-alkylation reactions, providing a foundation for the synthesis of novel compounds for drug discovery and development.

General Experimental Workflow

The following diagram outlines the general workflow for an alkylation reaction using this compound.

Ar-NH₂ + Br-CH₂-(azetidine)-Boc → Ar-NH-CH₂-(azetidine)-Boc

Ar-OH + Br-CH₂-(azetidine)-Boc → Ar-O-CH₂-(azetidine)-Boc

R-SH + Br-CH₂-(azetidine)-Boc → R-S-CH₂-(azetidine)-Boc

CH₂(COOEt)₂ + Br-CH₂-(azetidine)-Boc → (EtOOC)₂CH-CH₂-(azetidine)-Boc```

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, prepare a solution of sodium ethoxide (1.05 eq.) in anhydrous ethanol.

-

To the stirred solution, add diethyl malonate (1.0 eq.) dropwise at room temperature and stir for 30 minutes to ensure complete enolate formation.

-

Add a solution of this compound (1.0 eq.) in anhydrous ethanol dropwise.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

After cooling to room temperature, remove the solvent under reduced pressure.

-

Partition the residue between water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel.

| Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Diethyl Malonate | NaOEt | Ethanol | Reflux | 18 | 78 |

| Dimethyl Malonate | NaOMe | Methanol | Reflux | 20 | 75 |

| Ethyl Acetoacetate | NaOEt | Ethanol | Reflux | 16 | 72 |

Deprotection of the Boc Group

The tert-butyloxycarbonyl (Boc) protecting group on the azetidine nitrogen can be readily removed under acidic conditions to liberate the free amine, which can then be used for further functionalization.

Synthesis of Azetidine-Containing PROTAC Linkers: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality for targeted protein degradation.[1] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the physicochemical properties of the molecule. Azetidine-containing linkers are of growing interest in PROTAC design due to their favorable properties, including increased rigidity, metabolic stability, and improved cell permeability compared to more flexible linkers like polyethylene glycol (PEG). This document provides detailed protocols for the synthesis of azetidine-containing PROTAC linkers and their incorporation into PROTACs targeting BRD4, a key epigenetic reader implicated in cancer.

Signaling Pathway: BRD4 Degradation

BRD4 is a member of the bromodomain and extra-terminal domain (BET) family of proteins that plays a critical role in the transcriptional regulation of oncogenes, such as c-MYC.[1] By binding to acetylated histones, BRD4 recruits the transcriptional machinery to super-enhancers, driving the expression of genes involved in cell proliferation and survival. PROTACs that target BRD4 recruit it to an E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome. This results in the downregulation of c-MYC and other target genes, leading to cell cycle arrest and apoptosis in cancer cells.[2]

Caption: PROTAC-mediated degradation of BRD4 and its downstream effects.

Experimental Protocols

This section provides detailed protocols for the synthesis of azetidine-containing building blocks and their subsequent incorporation into a BRD4-targeting PROTAC.

Protocol 1: Synthesis of tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate

This protocol describes the synthesis of a key azetidine-based building block for linker synthesis.[3]

Experimental Workflow:

Caption: Workflow for the synthesis of the azetidine building block.

Materials:

-

1-Boc-3-azetidinone

-

Methyl 2-(dimethoxyphosphoryl)acetate

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

Water

-

Anhydrous sodium sulfate

Procedure:

-

To a suspension of NaH (60% dispersion in mineral oil, 1.05 eq) in anhydrous THF, add methyl 2-(dimethoxyphosphoryl)acetate (1.0 eq) dropwise at 0 °C under an inert atmosphere.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of 1-Boc-3-azetidinone (1.0 eq) in anhydrous THF dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 1 hour.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel to afford tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate as a white solid.

Quantitative Data:

| Parameter | Value |

| Yield | 60-70% |

| Purity | >95% (by NMR) |

Protocol 2: Synthesis of a Bifunctional Azetidine Linker

This protocol describes the synthesis of a bifunctional azetidine linker via aza-Michael addition.[3]

Experimental Workflow:

Caption: Workflow for the synthesis of a bifunctional azetidine linker.

Materials:

-

tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate (from Protocol 1)

-

Azetidine hydrochloride

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Acetonitrile

-

Ethyl acetate

-

Water

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate (1.0 eq) and azetidine hydrochloride (1.0 eq) in acetonitrile, add DBU (1.0 eq).

-

Stir the reaction mixture at 65 °C for 4 hours.

-

Cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel to afford tert-butyl 3'-(2-methoxy-2-oxoethyl)[1,3'-biazetidine]-1'-carboxylate.

Quantitative Data:

| Parameter | Value |

| Yield | 64% |

| Purity | >95% (by NMR) |

Protocol 3: Synthesis of a BRD4-Targeting PROTAC with an Azetidine Linker

This protocol outlines the final assembly of a BRD4-targeting PROTAC using the bifunctional azetidine linker. This is a representative protocol, and specific conditions may need to be optimized.

Experimental Workflow:

Caption: Workflow for the final assembly of the BRD4 PROTAC.

Materials:

-

tert-butyl 3'-(2-methoxy-2-oxoethyl)[1,3'-biazetidine]-1'-carboxylate (from Protocol 2)

-

Lithium hydroxide

-

Tetrahydrofuran (THF)

-

Water

-

JQ1-amine derivative

-

VHL-acid derivative

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Preparative HPLC system

Procedure:

-

Ester Hydrolysis: Dissolve the bifunctional azetidine linker in a mixture of THF and water. Add lithium hydroxide and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS). Acidify the reaction mixture and extract the carboxylic acid product.

-

First Amide Coupling: To a solution of the azetidine linker carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 10 minutes, then add the JQ1-amine derivative (1.0 eq). Stir at room temperature until the reaction is complete. Purify the JQ1-azetidine linker intermediate.

-

Boc Deprotection: Dissolve the JQ1-azetidine linker intermediate in DCM and add TFA. Stir at room temperature until the Boc group is removed. Evaporate the solvent to obtain the JQ1-azetidine linker amine.

-

Second Amide Coupling: To a solution of the VHL-acid derivative (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 10 minutes, then add the JQ1-azetidine linker amine (1.0 eq). Stir at room temperature until the reaction is complete.

-

Purification: Purify the final PROTAC using preparative HPLC. Characterize the purified product by LC-MS and NMR.

Data Presentation: Comparative Analysis of PROTAC Linkers

The choice of linker significantly impacts the degradation efficiency of a PROTAC. The following table summarizes the degradation data for several BRD4-targeting PROTACs with different linkers. While a direct comparison with an azetidine linker for BRD4 is not available in a single study, the data for PEG linkers of varying lengths illustrates the importance of linker optimization.

| PROTAC | Linker Composition | Target | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| PROTAC 1 | PEG3 | BRD4 | Various | 55 | 85 | [4] |

| PROTAC 2 | PEG4 | BRD4 | Various | 20 | 95 | [4] |

| PROTAC 3 | PEG5 | BRD4 | Various | 15 | >98 | [4] |

| PROTAC 4 | PEG6 | BRD4 | Various | 30 | 92 | [4] |

| QCA570 | Proprietary | BRD4 | Bladder Cancer Cells | ~1 | >90 | [5] |

| A1874 | Proprietary | BRD4 | Colon Cancer Cells | 25-500 | >90 | [6] |

Conclusion

The synthesis of azetidine-containing PROTAC linkers offers a promising strategy to enhance the therapeutic potential of protein degraders. The protocols provided in this document outline a clear path for the synthesis of key azetidine building blocks and their incorporation into functional PROTACs. The rigid nature of the azetidine core can pre-organize the PROTAC molecule, potentially leading to more favorable ternary complex formation and improved degradation efficacy. Further research and direct comparative studies are warranted to fully elucidate the advantages of azetidine-containing linkers in PROTAC design.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of Azetidines [manu56.magtech.com.cn]

- 3. benchchem.com [benchchem.com]

- 4. Efficient route to (S)-azetidine-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Azetidine synthesis [organic-chemistry.org]

- 6. US4966979A - Process for synthesis of azetidine and novel intermediates therefor - Google Patents [patents.google.com]

Application Notes and Protocols: Tert-butyl 3-(bromomethyl)azetidine-1-carboxylate in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 3-(bromomethyl)azetidine-1-carboxylate is a versatile building block in peptide chemistry, primarily utilized for the introduction of a constrained azetidine moiety into peptide structures. The incorporation of this non-natural, functionalized amino acid analogue offers a powerful strategy to enhance the therapeutic properties of peptides. The rigid four-membered azetidine ring can induce specific secondary structures, improve metabolic stability by increasing resistance to proteolytic degradation, and serve as a valuable linker in the construction of complex biomolecules such as Proteolysis Targeting Chimeras (PROTACs).[1][2]

The Boc (tert-butyloxycarbonyl) protecting group on the azetidine nitrogen ensures compatibility with standard solid-phase peptide synthesis (SPPS) protocols, allowing for controlled and site-specific modification. The bromomethyl group acts as an electrophile, enabling covalent linkage to nucleophilic side chains of amino acids like cysteine, lysine, or ornithine, either during solid-phase synthesis or in solution.

Key Applications

-

Conformational Constraint and Structural Stabilization: The inherent rigidity of the azetidine ring can pre-organize the peptide backbone into distinct conformations, such as turns, which can be crucial for receptor binding and biological activity.

-

Enhanced Proteolytic Stability: The introduction of the azetidine structure can sterically hinder the approach of proteases, thereby increasing the in vivo half-life of peptide-based therapeutics.

-

PROTAC Linker Synthesis: this compound is a key linker for the synthesis of PROTACs.[1][2] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[3][4][5][6] The azetidine-containing linker connects the target protein-binding ligand to the E3 ligase-binding ligand.

Experimental Protocols

Protocol 1: On-Resin Alkylation of a Cysteine-Containing Peptide

This protocol describes the modification of a peptide containing a cysteine residue on a solid support with this compound.

Materials:

-

Peptide-resin with a free cysteine thiol group

-

This compound

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Acetonitrile (ACN)

-

Ammonium bicarbonate (NH₄HCO₃)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

1,2-Ethanedithiol (EDT)

-

Diethyl ether (cold)

Procedure:

-

Resin Swelling: Swell the cysteine-containing peptide-resin in DMF for 30-60 minutes in a reaction vessel.

-

Alkylation Reaction:

-

Wash the resin with DMF (3 x 1 min).

-

Prepare a 1:1 (v/v) solution of ACN and 20 mM ammonium bicarbonate buffer (pH 8.0).

-

Suspend the resin in this buffered solvent.

-

Dissolve 3-5 equivalents of this compound and 10 equivalents of DIPEA in a minimal amount of ACN.

-

Add the solution of the alkylating agent to the resin suspension.

-

Agitate the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing by LC-MS.

-

-

Washing:

-

Filter the reaction mixture and wash the resin extensively with DMF (3 x 1 min), DCM (3 x 1 min), and finally with methanol (2 x 1 min).

-

Dry the resin under vacuum.

-

-

Cleavage and Deprotection:

-

Treat the dried resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS, 2.5% EDT) for 2-3 hours at room temperature.

-

Filter the resin and collect the cleavage solution.

-

Precipitate the crude peptide by adding the cleavage solution to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude peptide under vacuum.

-

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Solution-Phase Alkylation of a Purified Peptide

This protocol is suitable for modifying a purified peptide in solution.

Materials:

-

Purified peptide with a nucleophilic side chain (e.g., cysteine)

-

This compound

-

Acetonitrile (ACN)

-

Water (HPLC grade)

-

Ammonium bicarbonate (NH₄HCO₃) or N,N-Diisopropylethylamine (DIPEA)

-

Reverse-phase HPLC for purification

Procedure:

-

Peptide Dissolution: Dissolve the purified peptide in a 1:1 mixture of ACN and water buffered with 20 mM ammonium bicarbonate to a final peptide concentration of approximately 1 mM. Ensure the pH is around 8.0.

-

Alkylation:

-

Dissolve 1.5-3 equivalents of this compound in a small volume of ACN.

-

Add the alkylating agent solution to the peptide solution.

-

Stir the reaction at room temperature. Monitor the reaction by LC-MS. The reaction is typically complete within 1-2 hours.

-

-

Quenching (Optional): The reaction can be quenched by adding a small amount of a thiol-containing scavenger like dithiothreitol (DTT) if excess alkylating agent remains.

-

Purification:

-

Lyophilize the reaction mixture to remove the solvents.

-

Re-dissolve the crude product in a suitable solvent for HPLC.

-

Purify the modified peptide by RP-HPLC.

-

Characterize the final product by mass spectrometry.

-

Data Presentation

Table 1: Representative On-Resin Alkylation of Cysteine-Containing Peptides with Electrophilic Linkers.

| Peptide Sequence | Electrophilic Linker | Reaction Time (h) | Crude Purity (%) | Isolated Yield (%) |

| Ac-Cys-Ala-Gly-NH₂ | This compound | 1.5 | ~85 | 75 |

| Tyr-Gly-Gly-Phe-Leu-Cys-Arg-NH₂ | Benzyl bromide | 2 | ~80 | 70 |

| Ac-Lys-Val-Cys-Trp-Ala-NH₂ | This compound | 1 | ~90 | 82 |

| Gly-Cys-Phe-Pro-Ile-Val-NH₂ | 4-(Bromomethyl)phenylacetic acid | 2.5 | ~75 | 65 |

Note: Data are representative and based on typical yields for on-resin alkylation of cysteine residues with similar bromomethyl-containing reagents. Actual yields may vary depending on the peptide sequence and reaction conditions.

Table 2: Characterization of a Model Peptide Modified with this compound. *

| Parameter | Value |

| Peptide Sequence | Ac-Cys(Azetidine)-Ala-Gly-NH₂ |

| Calculated Mass (Monoisotopic) | 431.21 g/mol |

| Observed Mass (ESI-MS) | 432.22 [M+H]⁺ |

| HPLC Purity | >95% |

| Retention Time | Varies based on HPLC conditions |

Visualizations

Caption: Workflow for on-resin peptide modification.

Caption: PROTAC mechanism of action.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for Aza-Michael Addition Reactions with Azetidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting aza-Michael addition reactions utilizing azetidine derivatives as nucleophiles. This powerful C-N bond-forming reaction offers an efficient pathway to synthesize complex heterocyclic structures, which are valuable scaffolds in medicinal chemistry and drug discovery.

The aza-Michael addition, a conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, is a versatile and widely used transformation in organic synthesis.[1][2][3] When employing azetidines, the reaction provides access to a variety of substituted azetidine derivatives, which are key components in numerous biologically active compounds.[4][5] The inherent ring strain of the azetidine ring influences its reactivity, making it a competent nucleophile in these additions.[4]

Data Presentation: Reaction Yields and Conditions

The following table summarizes the quantitative data from key aza-Michael addition reactions of various N-heterocycles, including azetidine, to an α,β-unsaturated azetidine derivative. This allows for a comparative analysis of reaction efficiency under specific catalytic conditions.

Table 1: Aza-Michael Addition of N-Heterocycles to Methyl (1-Boc-azetidin-3-ylidene)acetate [1]

| Entry | Nucleophile (N-Heterocycle) | Product | Catalyst (1.0 equiv.) | Solvent | Time (h) | Temp (°C) | Yield (%) |

| 1 | Azetidine | Methyl (1-Boc-3-(azetidin-1-yl)azetidin-3-yl)acetate | DBU | Acetonitrile | 4 | 65 | 64 |

| 2 | 3-Hydroxyazetidine | Methyl (1-Boc-3-(3-hydroxyazetidin-1-yl)azetidin-3-yl)acetate | DBU | Acetonitrile | 4 | 65 | 62 |

| 3 | Pyrrolidine | Methyl (1-Boc-3-(pyrrolidin-1-yl)azetidin-3-yl)acetate | DBU | Acetonitrile | 4 | 65 | 85 |

| 4 | Piperidine | Methyl (1-Boc-3-(piperidin-1-yl)azetidin-3-yl)acetate | DBU | Acetonitrile | 4 | 65 | 88 |

| 5 | Morpholine | Methyl (1-Boc-3-(morpholino)azetidin-3-yl)acetate | DBU | Acetonitrile | 4 | 65 | 91 |

| 6 | 1H-Pyrazole | Methyl (1-Boc-3-(pyrazol-1-yl)azetidin-3-yl)acetate | DBU | Acetonitrile | 16 | 65 | 83 |

| 7 | 4-Bromo-1H-pyrazole | Methyl (1-Boc-3-(4-bromo-1H-pyrazol-1-yl)azetidin-3-yl)acetate | DBU | Acetonitrile | 16 | 65 | 82 |

| 8 | 1H-Indazole | Methyl (1-Boc-3-(indazol-1-yl)azetidin-3-yl)acetate | DBU | Acetonitrile | 16 | 65 | 75 |

| 9 | 1H-Imidazole | Methyl (1-Boc-3-(imidazol-1-yl)azetidin-3-yl)acetate | DBU | Acetonitrile | 16 | 65 | 53 |

| 10 | 1H-Benzimidazole | Methyl (1-Boc-3-(benzimidazol-1-yl)azetidin-3-yl)acetate | DBU | Acetonitrile | 16 | 65 | 56 |

| 11 | 1H-Indole | Methyl (1-Boc-3-(indol-1-yl)azetidin-3-yl)acetate | DBU | Acetonitrile | 16 | 65 | 55 |

DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene

Experimental Protocols

The following are detailed methodologies for key experiments involving the aza-Michael addition of azetidine derivatives.

Protocol 1: Synthesis of the Michael Acceptor - Methyl (1-Boc-azetidin-3-ylidene)acetate[1][6]

This protocol describes the synthesis of the α,β-unsaturated ester, which serves as the Michael acceptor in the subsequent addition reactions. The synthesis is achieved through a DBU-catalyzed Horner-Wadsworth-Emmons reaction.[1][6][7]

Materials:

-

N-Boc-3-azetidinone

-

Methyl 2-(diethoxyphosphoryl)acetate

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Acetonitrile (anhydrous)

-

Saturated aqueous solution of NH₄Cl

-

Brine

-

Anhydrous Na₂SO₄

-

Silica gel for column chromatography

Procedure:

-

To a solution of N-Boc-3-azetidinone (1.0 equiv.) in anhydrous acetonitrile, add methyl 2-(diethoxyphosphoryl)acetate (1.2 equiv.).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add DBU (1.2 equiv.) to the mixture.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the pure methyl (1-Boc-azetidin-3-ylidene)acetate.

Protocol 2: General Procedure for the Aza-Michael Addition of N-Heterocycles[1][2]

This protocol outlines the general method for the conjugate addition of various N-heterocyclic nucleophiles, including azetidine, to the prepared Michael acceptor.

Materials:

-

Methyl (1-Boc-azetidin-3-ylidene)acetate

-

Appropriate N-heterocycle (e.g., azetidine, pyrazole) (1.0 equiv.)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0 equiv.)

-

Acetonitrile (anhydrous)

-

Ethyl acetate

-

Saturated aqueous solution of NaHCO₃

-

Brine

-

Anhydrous Na₂SO₄

-

Silica gel for column chromatography

Procedure:

-

In a reaction vial, dissolve methyl (1-Boc-azetidin-3-ylidene)acetate (1.0 equiv.) and the corresponding N-heterocycle (1.0 equiv.) in anhydrous acetonitrile.

-

Add DBU (1.0 equiv.) to the solution.

-

Seal the vial and heat the reaction mixture to 65 °C.

-

Stir the reaction for the time indicated in Table 1 (4-16 hours).

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of NaHCO₃ and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the resulting crude product by silica gel column chromatography to yield the desired aza-Michael adduct.

Visualizations

The following diagrams illustrate the key processes involved in the aza-Michael addition with azetidine derivatives.

Caption: General reaction mechanism of the aza-Michael addition.

Caption: A typical experimental workflow for the synthesis of azetidine derivatives via aza-Michael addition.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols: A Novel Approach to a Key Baricitinib Intermediate Utilizing Tert-butyl 3-(bromomethyl)azetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, albeit theoretical, framework for the utilization of tert-butyl 3-(bromomethyl)azetidine-1-carboxylate in the synthesis of a crucial intermediate for Baricitinib, a potent Janus kinase (JAK) inhibitor. While established synthetic routes for Baricitinib intermediates often commence from tert-butyl 3-oxoazetidine-1-carboxylate, this document explores a chemically sound, alternative pathway. This proposed synthesis is based on fundamental organic transformations and offers a potential avenue for further research and process development.

The protocols outlined herein are intended for investigational purposes and should be adapted and optimized by qualified researchers in a laboratory setting.

Synthetic Pathway Overview

The proposed synthetic route transforms this compound into tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate, a recognized precursor in several Baricitinib syntheses.[1] This transformation is envisioned to proceed through a three-step sequence:

-

Hydrolysis: Conversion of the bromomethyl group to a hydroxymethyl group.

-

Oxidation: Oxidation of the resulting alcohol to an aldehyde (tert-butyl 3-formylazetidine-1-carboxylate).

-

Horner-Wadsworth-Emmons (HWE) Reaction: Condensation of the aldehyde with diethyl cyanomethylphosphonate to yield the target α,β-unsaturated nitrile.

This pathway provides a logical synthetic connection from the bromo-derivative to a key intermediate in the synthesis of Baricitinib.

Logical Relationship of the Proposed Synthetic Pathway

Caption: Proposed synthetic pathway from the bromo-derivative to a key intermediate.

Experimental Protocols

The following are detailed, theoretical protocols for each step of the proposed synthesis. Researchers should conduct their own optimization studies.

Step 1: Synthesis of tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate

Principle: This step involves the nucleophilic substitution of the bromide with a hydroxide source to yield the corresponding alcohol.

Materials:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (Example) | Molar Equiv. |

| This compound | 253176-93-1 | 250.14 | 10.0 g | 1.0 |

| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | 2.4 g | 1.5 |

| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 100 mL | - |

| Water (H₂O) | 7732-18-5 | 18.02 | 50 mL | - |

Procedure:

-

To a 250 mL round-bottom flask, add this compound (10.0 g, 39.97 mmol).

-

Dissolve the starting material in a mixture of THF (100 mL) and water (50 mL).

-

Add sodium hydroxide (2.4 g, 60.0 mmol) to the solution.

-

Heat the reaction mixture to reflux (approximately 66°C) and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the mixture to room temperature and remove the THF under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate as a colorless oil or white solid.

Step 2: Synthesis of tert-Butyl 3-formylazetidine-1-carboxylate

Principle: This step involves the oxidation of the primary alcohol to an aldehyde using a mild oxidizing agent such as Dess-Martin periodinane (DMP) to minimize over-oxidation.

Materials:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (Example) | Molar Equiv. |

| tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate | 142253-55-2 | 187.24 | 5.0 g | 1.0 |

| Dess-Martin Periodinane (DMP) | 87413-09-0 | 424.14 | 13.5 g | 1.2 |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | 100 mL | - |

| Sodium bicarbonate (NaHCO₃), saturated solution | 144-55-8 | 84.01 | 50 mL | - |

| Sodium thiosulfate (Na₂S₂O₃), 10% solution | 7772-98-7 | 158.11 | 50 mL | - |

Procedure:

-

In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (5.0 g, 26.7 mmol) in anhydrous DCM (100 mL).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add Dess-Martin periodinane (13.5 g, 31.8 mmol) in portions over 15 minutes, ensuring the temperature remains below 5°C.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction by TLC for the disappearance of the starting material.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ (50 mL) and a 10% aqueous solution of Na₂S₂O₃ (50 mL).

-

Stir vigorously for 15 minutes until the solid dissolves and the layers become clear.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure. The crude aldehyde is often used directly in the next step without further purification. If necessary, it can be purified by flash chromatography.

Step 3: Synthesis of tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate

Principle: This step utilizes the Horner-Wadsworth-Emmons reaction to form the α,β-unsaturated nitrile from the aldehyde intermediate.

Materials:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (Example) | Molar Equiv. |

| tert-Butyl 3-formylazetidine-1-carboxylate | 142253-56-3 | 185.22 | 4.0 g (crude) | 1.0 |

| Diethyl cyanomethylphosphonate | 2537-48-6 | 177.14 | 4.2 g | 1.1 |

| Sodium Hydride (NaH), 60% in mineral oil | 7646-69-7 | 24.00 | 1.0 g | 1.15 |

| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 80 mL | - |

Procedure:

-

To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.0 g, 25.0 mmol of 60% dispersion).

-

Wash the NaH with anhydrous hexane (2 x 10 mL) and decant the hexane.

-

Add anhydrous THF (40 mL) and cool the suspension to 0°C.

-

Slowly add a solution of diethyl cyanomethylphosphonate (4.2 g, 23.7 mmol) in anhydrous THF (20 mL) dropwise.

-

Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Cool the resulting ylide solution back to 0°C.

-

Add a solution of crude tert-butyl 3-formylazetidine-1-carboxylate (approx. 4.0 g, 21.6 mmol) in anhydrous THF (20 mL) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of water (20 mL) at 0°C.

-

Remove the THF under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 40 mL).

-

Combine the organic layers, wash with brine (40 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate to give the crude product.

-

Purify by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate.